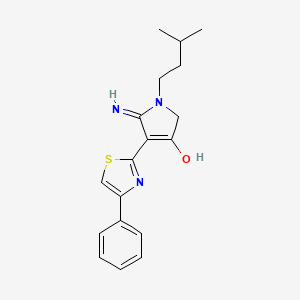![molecular formula C22H28N2O2 B5966504 1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5966504.png)
1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone, commonly known as HMPE-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of HMPE-1 is not fully understood. However, it has been suggested that HMPE-1 exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways. HMPE-1 has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, HMPE-1 has been found to protect neurons from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as SOD and CAT.
Biochemical and Physiological Effects:
HMPE-1 has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, oxidative stress markers, and apoptotic markers in various cell types. HMPE-1 has also been shown to inhibit the proliferation and migration of cancer cells. Furthermore, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMPE-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, HMPE-1 has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, more research is needed to determine the optimal dosage and administration route for HMPE-1.
Direcciones Futuras
There are several future directions for the research on HMPE-1. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases. Another direction is to explore its neuroprotective effects and its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of HMPE-1 in humans.
Métodos De Síntesis
The synthesis of HMPE-1 involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde with 3-(4-bromophenyl)-1-methylpropylamine to form 4-(3-(4-bromophenyl)-1-methylpropyl)phenol. The resulting compound is then reacted with 4-(4-chlorophenyl)piperazine to form 1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
HMPE-1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. HMPE-1 has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of iNOS and COX-2. These properties make HMPE-1 a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
Propiedades
IUPAC Name |
1-[4-[4-[4-(4-hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(3-4-19-5-11-22(26)12-6-19)23-13-15-24(16-14-23)21-9-7-20(8-10-21)18(2)25/h5-12,17,26H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAIMOYWWNZCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B5966426.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-isoxazolecarboxamide](/img/structure/B5966432.png)
![4-{6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5966446.png)
![N-(3-fluoro-4-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5966461.png)
![N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide](/img/structure/B5966462.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-isobutylbenzamide](/img/structure/B5966463.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5966474.png)
![4-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5966483.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5966491.png)
![ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate](/img/structure/B5966497.png)
![ethyl 5-(4-methylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5966511.png)

![1-methyl-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5966542.png)